molecular formula C10H13Cl2NO B12110608 2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine

2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine

Cat. No.: B12110608
M. Wt: 234.12 g/mol
InChI Key: YHHBVGNOVDBSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenyl)-2-methoxy-N-methylethanamine is an organic compound that belongs to the class of phenylmethanamines This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, a methoxy group, and a methylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine typically involves the reaction of 2,5-dichlorophenylacetonitrile with methanol and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)-2-methoxy-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia, basic or neutral conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-methoxy-N-methylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,5-Dichlorophenylacetonitrile: A precursor in the synthesis of 2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine.

    2,5-Dichlorophenylamine: Shares a similar phenyl ring structure with chlorine substituents.

    2,5-Dichlorophenol: Another compound with a similar phenyl ring structure but different functional groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylethanamine moieties differentiate it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine

InChI

InChI=1S/C10H13Cl2NO/c1-13-6-10(14-2)8-5-7(11)3-4-9(8)12/h3-5,10,13H,6H2,1-2H3

InChI Key

YHHBVGNOVDBSPE-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=C(C=CC(=C1)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.